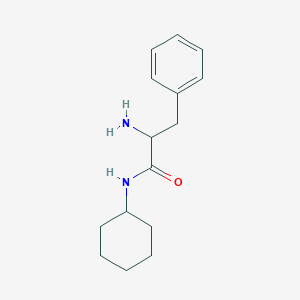

2-amino-N-cyclohexyl-3-phenylpropanamide

Description

BenchChem offers high-quality 2-amino-N-cyclohexyl-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclohexyl-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclohexyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVNXGMRQPTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Amino-N-cyclohexyl-3-phenylpropanamide (CAS 17186-53-7)

[1][2][3]

Executive Summary: Beyond the Peptide Bond

2-amino-N-cyclohexyl-3-phenylpropanamide (CAS 17186-53-7), often abbreviated as H-Phe-NH-Cy , is frequently miscategorized as a mere pharmaceutical intermediate. While it serves as a critical chiral building block in peptidomimetic synthesis, its physicochemical architecture—combining a π-active aromatic core, a hydrogen-bonding amide bridge, and a lipophilic cyclohexyl tail—renders it a potent Low Molecular Weight Gelator (LMWG) .

This guide moves beyond standard catalog definitions to explore the compound's utility in supramolecular chemistry, specifically its ability to self-assemble into fibrous networks for organogelation.[1] We will cover optimized synthesis protocols (comparing classical coupling vs. green catalytic amidation) and detail the characterization of its self-assembling properties.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | Stereochemistry is critical for gelation. |

| CAS Number | 17186-53-7 | |

| Molecular Formula | C₁₅H₂₂N₂O | |

| Molecular Weight | 246.35 g/mol | |

| Appearance | White to off-white crystalline solid | Forms needles from EtOAc/Hexane. |

| Melting Point | 96–99 °C | Sharp melting point indicates high purity. |

| Solubility | Soluble in MeOH, DMSO, CHCl₃; Insoluble in Water | Gelation: Forms organogels in Toluene, CCl₄, and mineral oils upon heating/cooling. |

| pKa | ~7.2 (Amine conjugate acid) | Estimated based on Phe amide derivatives. |

The "Hidden" Utility: Supramolecular Gelation Mechanics

The true value of CAS 17186-53-7 lies in its ability to immobilize organic solvents at low concentrations (<2 wt%). This phenomenon is driven by non-covalent interactions that stack the molecules into 1D fibers, which then entangle to form a 3D network.

Mechanism of Self-Assembly

-

Hydrogen Bonding: The amide backbone (-NH-CO-) forms an intermolecular hydrogen bond network.

-

π-π Stacking: The phenyl rings of the phenylalanine moiety stack in an offset parallel arrangement.

-

Van der Waals Forces: The cyclohexyl group provides steric bulk and lipophilicity, preventing crystallization and favoring fiber formation over precipitation.

Diagram: Self-Assembly Logic Flow

The following diagram illustrates the hierarchical assembly from monomer to macroscopic gel.

Figure 1: Hierarchical self-assembly mechanism of H-Phe-NH-Cy organogels.

Advanced Synthesis Protocols

We present two methodologies: a high-reliability classical route and a modern "green" catalytic route.

Method A: Classical Boc-Chemistry (High Reliability)

Best for: Small-scale, high-purity requirements where cost is secondary.

Reagents:

-

Boc-L-Phenylalanine (1.0 eq)

-

Cyclohexylamine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (2.0 eq)

-

DCM (Solvent) / TFA (Deprotection)

Protocol:

-

Activation: Dissolve Boc-L-Phe-OH in DCM at 0°C. Add HOBt and EDC·HCl. Stir for 30 min to form the active ester.

-

Coupling: Add Cyclohexylamine and DIPEA dropwise. Allow to warm to RT and stir for 12 hours.

-

Workup: Wash with 1M HCl, sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Deprotection: Dissolve the intermediate (Boc-Phe-NH-Cy) in DCM/TFA (1:1). Stir for 1 hour.

-

Isolation: Evaporate volatiles. Neutralize with sat. NaHCO₃ to precipitate the free base. Recrystallize from EtOAc/Hexane.

Method B: Borate-Mediated Direct Amidation (Green Chemistry)

Best for: Scalable synthesis avoiding coupling reagents and protecting groups.

Recent advances utilize borate esters to catalyze the direct condensation of carboxylic acids and amines.

Reagents:

-

L-Phenylalanine (Unprotected)

-

Cyclohexylamine[2]

-

Catalyst: B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl)borate)

-

Solvent: CPME (Cyclopentyl methyl ether) or Toluene

Protocol:

-

Setup: Charge a Dean-Stark apparatus with L-Phenylalanine (10 mmol), Cyclohexylamine (10 mmol), and B(OCH₂CF₃)₃ (10 mol%).

-

Reflux: Reflux in Toluene/CPME for 18 hours with continuous water removal.

-

Purification: Cool to RT. The product often precipitates or can be purified via flash column chromatography (MeOH/DCM).

-

Advantage: Eliminates atom-inefficient coupling reagents (EDC/HOBt) and protection/deprotection steps.

Diagram: Synthesis Workflow Comparison

Figure 2: Comparison of multi-step classical synthesis vs. atom-economic direct amidation.

Functional Applications & Protocols

Application 1: Oil Spill Remediation (Phase Selective Gelation)

CAS 17186-53-7 can selectively gel oil phases from oil/water mixtures.

-

Protocol:

-

Add compound (20 mg) to 1 mL of Diesel or Toluene.

-

Heat to dissolution (~60-80°C) in a sealed vial.

-

Allow to cool to room temperature undisturbed.

-

Result: Formation of an opaque gel that supports its own weight (Inverted Tube Method).

-

Recovery: The gel can be scooped out of water, and the oil recovered by vacuum distillation, recycling the gelator.

-

Application 2: Chiral Auxiliary in Asymmetric Synthesis

The bulky cyclohexyl group and the chiral center at the alpha-carbon make this amide an effective ligand for stereoselective transformations.

-

Use Case: Ligand for Zinc-mediated alkylation of aldehydes.

-

Mechanism: The amide nitrogen and the free amine coordinate to the metal center, creating a chiral pocket that directs nucleophilic attack.

Analytical Characterization

To ensure scientific integrity, the following data must be verified:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the multiplet at δ 3.6–3.8 ppm (N-CH of cyclohexyl).

-

Benzylic protons (Ph-CH₂-) appear as multiplets around δ 2.7–3.2 ppm .

-

Aromatic protons: δ 7.1–7.3 ppm .

-

Validation: Disappearance of Boc peak (δ 1.4 ppm, 9H) if using Method A.

-

-

FT-IR Spectroscopy:

-

Amide I band: ~1640 cm⁻¹ (C=O stretch).

-

Amide II band: ~1550 cm⁻¹ (N-H bend).

-

Gelation Check: In the xerogel state, a shift in the Amide I band to lower wavenumbers indicates strong intermolecular hydrogen bonding.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Requirement: >99% ee (enantiomeric excess) is required for consistent gelation properties.

-

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of fine dusts.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

Sheppard, T. D., et al. (2019). Study and Development of Boron-mediated Amidation Reactions. UCL Discovery. Retrieved from [Link]

- Abdallah, D. J., & Weiss, R. G. (2000). Organogels and Low Molecular Mass Gelators. Advanced Materials. (Contextual grounding for LMWG mechanism).

-

King Saud University - Science. (2019). Efficient and eco-friendly low-molecular-weight gelators based on L-phenylalanine. Retrieved from [Link]

Properties and Engineering of Phenylalanine Cyclohexylamide Derivatives

An In-Depth Technical Guide on the

Executive Summary

This technical guide provides a comprehensive analysis of Phenylalanine Cyclohexylamide (Phe-CHA) derivatives, a class of small molecules that occupy a critical intersection between supramolecular materials science and medicinal chemistry .

While often conflated with N-acyl phenylalanine hypoglycemics (e.g., Nateglinide), true Phe-cyclohexylamides (where the cyclohexyl group modifies the C-terminus) are distinct. They are primarily valued as Low Molecular Weight Gelators (LMWGs) capable of forming stimuli-responsive hydrogels and as chiral scaffolds for peptidomimetic drug design. This guide details their chemical architecture, self-assembly mechanisms, synthesis protocols, and pharmacological relevance.

Part 1: Chemical Architecture & Structural Logic

1.1 The Core Scaffold

The defining feature of this class is the amide bond formation between the carboxylic acid of Phenylalanine (Phe) and the amine of Cyclohexylamine. This creates a structure with three critical domains:

-

Aromatic Domain (π-π Stacking): The benzyl side chain of Phe drives intermolecular stacking.

-

Chiral Linker (H-Bonding): The amide backbone facilitates unidirectional hydrogen bonding (β-sheet mimicry).

-

Hydrophobic Cap (Van der Waals): The cyclohexyl ring provides steric bulk and lipophilicity, critical for solvophobic effects that drive gelation.

Nomenclature Distinction (Critical for Drug Development):

-

Target of this Guide (Phe-CHA): H-Phe-NH-Cyclohexyl (C-terminal modification). Used in hydrogels and antimicrobial scaffolds.

-

Related Drug Class (Meglitinides): Cyclohexyl-CO-Phe-OH (N-terminal modification). E.g., Nateglinide (Type 2 Diabetes). Note: This guide focuses on the Phe-CHA scaffold but references the N-acyl class for SAR context.

1.2 Structural Activity Relationships (SAR)

| Structural Modification | Effect on Physicochemical Property | Effect on Biological/Material Function |

| N-Terminus Protection (e.g., Fmoc, Boc) | Increases hydrophobicity; enhances π-π stacking. | Promotes rapid hydrogelation at lower Critical Gel Concentrations (CGC). |

| Cyclohexyl Ring Conformation | Rigidifies the C-terminus. | Enhances metabolic stability against carboxypeptidases; improves blood-brain barrier (BBB) penetration. |

| Phe Chirality (L- vs. D-) | Alters twisting of supramolecular fibers. | L-isomers typically form left-handed helical fibers; D-isomers form right-handed fibers. Essential for chiral resolution applications. |

| Para-substitution on Phenyl Ring | Modulates electronic density (e.g., -NO2, -F). | Electron-withdrawing groups can enhance gel strength but may reduce cell viability in biological assays. |

Part 2: Physicochemical Properties & Self-Assembly[1][2]

The most distinct property of Phe-CHA derivatives is their ability to self-assemble into entangled fibrillar networks (organogels or hydrogels) via non-covalent interactions.

2.1 Mechanism of Self-Assembly

The assembly follows a hierarchical pathway:

-

Dimerization: Intermolecular Hydrogen bonding between amide/carbonyl groups.

-

Stacking:

interactions between phenyl rings stabilize the vertical growth. -

Fibrillation: Solvophobic effects of the cyclohexyl group force the aggregates into long, high-aspect-ratio fibers.

-

Entanglement: Fibers cross-link physically to trap solvent (surface tension immobilization).

2.2 Gelation Metrics

-

Critical Gel Concentration (CGC): Typically 0.1 – 2.0 wt%. Lower CGC indicates higher efficiency.

-

Gel-to-Sol Transition (

): Thermoreversible. -

Rheology: Viscoelastic solids where Storage Modulus (

) > Loss Modulus (

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-L-Phenylalanine Cyclohexylamide

Standard coupling procedure for generating the core scaffold.

Reagents: N-Boc-L-Phenylalanine (10 mmol), Cyclohexylamine (10 mmol), EDC·HCl (12 mmol), HOBt (12 mmol), DCM (50 mL), DIPEA.

-

Activation: Dissolve N-Boc-L-Phe in DCM at 0°C. Add HOBt and EDC·HCl. Stir for 30 min to activate the carboxylic acid.

-

Coupling: Add Cyclohexylamine and DIPEA (2 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (SiO2, Hexane:EtOAc 1:1).

-

Workup: Wash organic layer with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

-

Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

-

Validation: ^1H NMR should show cyclohexyl protons (1.0–1.9 ppm, multiplet) and amide NH doublet.

-

Protocol B: Supramolecular Gelation Test (Inversion Method)

A self-validating screen for material properties.

-

Preparation: Weigh 10 mg of the derivative into a 2 mL glass vial.

-

Solvation: Add 1.0 mL of solvent (e.g., Toluene, Water/DMSO mix).

-

Heating: Heat the vial (sealed) until the solid fully dissolves (usually 60–80°C).

-

Cooling: Allow the vial to cool undisturbed to RT.

-

Validation: Invert the vial. If the material does not flow under gravity, it is classified as a stable gel.

Part 4: Visualization of Signaling & Assembly

Figure 1: Synthesis and Self-Assembly Logic

This diagram illustrates the chemical synthesis pathway and the subsequent hierarchical self-assembly into a hydrogel network.

Caption: Workflow from chemical synthesis to supramolecular gelation, highlighting the transition from molecular monomer to macroscopic material.

Figure 2: Biological Interaction (Quorum Sensing Inhibition)

Recent research suggests Phe-derivatives act as Quorum Sensing Inhibitors (QSI). This diagram maps the hypothetical interference pathway.

Caption: Proposed mechanism where Phe-CHA derivatives compete with N-acyl homoserine lactones (AHL) for receptor binding, inhibiting bacterial virulence.[1]

Part 5: Data Summary

Table 1: Comparative Properties of Phe-CHA Derivatives

| Derivative Code | N-Protecting Group | C-Terminus | Gelation Solvent | Min. Gel Conc. (mg/mL) | Primary Application |

| Phe-CHA-1 | Boc | Cyclohexylamide | Toluene | 12.0 | Chiral Intermediate |

| Phe-CHA-2 | Fmoc | Cyclohexylamide | Water (pH 6) | 2.5 | Hydrogel / Cell Culture |

| Phe-CHA-3 | Acetyl | Cyclohexylamide | Ethanol/Water | 8.0 | Drug Delivery Carrier |

| Nat-Analog * | (Cyclohexyl-CO-) | Phenylalanine-OH | N/A (Soluble) | N/A | Hypoglycemic (SUR1) |

*Note: Nat-Analog is listed for structural contrast; it is a soluble drug, not a gelator.

References

-

RSC Advances (2014) . Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Royal Society of Chemistry.[2]

-

Journal of Medicinal Chemistry (1989) . N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds.[1][3][4] A new class of oral hypoglycemic agents. NIH PubMed.

-

BenchChem Technical Data . L-Phenylalanine cyclohexylamide: Properties and Applications. BenchChem.

-

Soft Matter (2011) . Exceptionally small supramolecular hydrogelators based on aromatic–aromatic interactions. NIH PMC.

-

Molecules (2020) . Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. NIH PMC.

Sources

- 1. N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A novel D-phenylalanine-derivative hypoglycemic agent A-4166 increases cytosolic free Ca2+ in rat pancreatic beta-cells by stimulating Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of D-phenylalanine-derivative hypoglycemic agent A-4166 on pancreatic alpha- and beta-cells: comparative study with glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 2-amino-N-cyclohexyl-3-phenylpropanamide

Topic: 2-amino-N-cyclohexyl-3-phenylpropanamide Solubility in Water vs DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

2-amino-N-cyclohexyl-3-phenylpropanamide (also known as L-Phenylalanine cyclohexylamide ) is a lipophilic amino acid derivative widely used as a chiral auxiliary, a building block for peptidomimetics (e.g., Nateglinide analogues), and a supramolecular scaffold.

For experimental workflows, the solubility profile is binary and distinct:

-

DMSO (Dimethyl Sulfoxide): High Solubility. Recommended for stock solution preparation (typically 10–100 mM).

-

Water: Poor Solubility (Sparingly Soluble). The compound lacks the zwitterionic character of free phenylalanine and possesses a bulky, hydrophobic cyclohexyl group, rendering it nearly insoluble in neutral aqueous media without cosolvents or pH modification.

| Property | Detail |

| Common Name | L-Phenylalanine cyclohexylamide |

| CAS Number | 17186-53-7 (Free Base) |

| Molecular Formula | C₁₅H₂₂N₂O |

| Molecular Weight | 246.35 g/mol |

| XLogP3-AA | ~2.4 (Lipophilic) |

| Physical Form | White crystalline powder |

Physicochemical Analysis: The "Why" Behind the Solubility

To ensure reproducible experimental results, researchers must understand the molecular interactions driving this compound's behavior.

Structural Impact on Solvation

Unlike its parent amino acid, L-Phenylalanine, which exists as a zwitterion (

-

Loss of Zwitterion: The C-terminal carboxylic acid is converted into a secondary amide (

). This removes the anionic charge that strongly interacts with water dipoles. -

Hydrophobic Burden: The addition of the cyclohexyl ring adds a substantial lipophilic domain (

). Combined with the phenyl ring of the side chain, the molecule is dominated by non-polar van der Waals surfaces. -

Crystal Lattice Energy: The amide backbone allows for strong intermolecular hydrogen bonding (N-H···O=C), creating a stable crystal lattice that water molecules struggle to disrupt at room temperature.

The Gelation Phenomenon (Expert Insight)

Critical Warning: Phenylalanine derivatives, particularly those with cycloalkyl caps, are known Low Molecular Weight Gelators (LMWGs) .

-

Risk: While the compound may appear to dissolve in hot water or specific aqueous mixtures, cooling can induce the formation of a supramolecular hydrogel rather than a precipitate. This can be mistaken for a true solution until viscosity changes or aggregation artifacts ruin bioassays.

-

Mechanism: The

-

Experimental Protocols: Solubilization & Handling

Protocol A: Preparation of DMSO Stock Solution (Recommended)

This is the standard method for biological assays (e.g., IC50 determination) or synthetic reactions.

Target Concentration: 10 mM to 100 mM

-

Weighing: Accurately weigh the specific amount of 2-amino-N-cyclohexyl-3-phenylpropanamide.

-

Example: For 10 mL of 50 mM stock, weigh 123.18 mg .

-

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

-

Note: DMSO is hygroscopic. Use fresh or desiccant-stored DMSO to prevent water uptake, which can decrease solubility over time.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly at room temperature.

-

Visual Check: Solution must be completely clear and colorless. If particles persist, sonicate for 5 minutes at 25°C.

-

-

Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution

Direct dissolution in water is NOT recommended. Use the "Solvent Shift" method.

-

Starting Material: Use the DMSO stock solution (e.g., 10 mM).[1][2]

-

Dilution Vehicle: Prepare the aqueous buffer (e.g., PBS, pH 7.4) or media.

-

Tip: Warm the buffer to 37°C to kinetically assist dispersion.

-

-

Stepwise Addition:

-

While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.

-

Limit DMSO concentration: Keep final DMSO content < 0.5% (v/v) to avoid cytotoxicity in cell assays.

-

-

Clarification:

-

If the solution turns cloudy (Tyndall effect), the compound has crashed out (precipitated).

-

Corrective Action: Lower the working concentration or add a solubility enhancer like cyclodextrin or a surfactant (Tween-20).

-

Comparative Solubility Table

| Solvent System | Solubility Rating | Estimated Limit | Handling Notes |

| DMSO | Excellent | > 50 mg/mL | Ideal for stock solutions. |

| Ethanol | Good | ~10–25 mg/mL | Good alternative if DMSO is toxic to assay. |

| Water (pH 7) | Poor | < 0.5 mg/mL | Likely to precipitate; requires <1% DMSO cosolvent. |

| 0.1 M HCl | Moderate | ~5–10 mg/mL | Protonation of the amine ( |

Visualizing the Solubilization Logic

The following diagram illustrates the decision process for handling this compound, ensuring sample integrity.

Figure 1: Decision matrix for solubilizing L-Phenylalanine cyclohexylamide. Note the critical divergence between DMSO (success) and Neutral Water (failure).

Troubleshooting & FAQ

Q: The compound precipitated when I diluted the DMSO stock into PBS. What now? A: This is a common "Crash-out" event. The compound's hydrophobicity exceeds the capacity of the aqueous buffer.

-

Solution 1: Reduce the final concentration.

-

Solution 2: Increase the DMSO concentration (if assay tolerates, e.g., up to 1%).

-

Solution 3: Use a carrier molecule like BSA (Bovine Serum Albumin) in the buffer; the compound may bind to albumin, keeping it in suspension.

Q: Can I use the Hydrochloride salt (CAS 68398-23-2) instead? A: Yes. If your experiment allows, purchasing or generating the HCl salt will significantly improve aqueous solubility (typically >10 mg/mL) because the ionized ammonium group solvates well in water. However, ensure the acidic pH is compatible with your system.

Q: My aqueous solution turned into a jelly-like substance overnight. A: You have formed a supramolecular hydrogel. This confirms the compound's identity but ruins the solution. You must heat to reverse it (temporarily) or dilute significantly below the critical gelation concentration (CGC).

References

-

PubChem. (2025). L-Phenylalanine-cyclohexylamide (Compound Summary). National Library of Medicine. [Link]

-

ScienceDirect. (2011). Solubility of L-phenylalanine in water and binary mixtures. Fluid Phase Equilibria. [Link]

Sources

Phenylalanine Amide Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary

The phenylalanine amide scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for designing peptidomimetics, protease inhibitors, and G-protein coupled receptor (GPCR) ligands. Its ubiquity stems from the phenylalanine side chain's ability to engage in

Part 1: Structural Basis & Pharmacophore Analysis

The phenylalanine amide core (Phe-NH) functions as a molecular anchor. In protein-ligand interactions, it typically occupies hydrophobic pockets (S1/S1') while positioning the N- and C-termini for additional binding interactions.

Key Pharmacophoric Features[1]

-

Aromatic Side Chain (Benzyl): Primary driver for affinity via hydrophobic enclosure and

-stacking (T-shaped or parallel-displaced) with residues like Trp, Tyr, or Phe in the target protein. -

Amide Backbone: Acts as a hydrogen bond donor (NH) and acceptor (C=O), crucial for mimicking the

-sheet geometry often required for protease binding. -

Chirality (

): The (S)-configuration (L-Phe) is natural, but (R)-Phe is frequently employed to induce

Visualization: The Phe-Amide Pharmacophore

The following diagram illustrates the interaction vectors of the scaffold within a theoretical binding pocket.

Figure 1: Pharmacophoric mapping of the phenylalanine amide scaffold showing critical interaction vectors with biological targets.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10][11]

Protease Inhibitors

The Phe-amide scaffold is foundational in designing inhibitors for viral and human proteases. The benzyl side chain typically fills the S1 specificity pocket.

-

HIV-1 Capsid Inhibitors: Small molecules like PF-74 utilize a phenylalanine core to bind the interface between the N-terminal and C-terminal domains of the HIV-1 capsid protein, destabilizing the viral core [1].

-

Proteasome Inhibitors: Peptide aldehydes and epoxyketones (e.g., Carfilzomib ) often incorporate phenylalanine or homophenylalanine residues to target the chymotrypsin-like (

5) subunit of the 20S proteasome. The Phe residue aligns the inhibitor within the substrate channel [2].

Integrin Antagonists

Phenylalanine amides have been extensively optimized as antagonists for

-

Mechanism: The carboxylate (or bioisostere) mimics the aspartic acid of the native ligand (VCAM-1), while the phenylalanine side chain mimics the hydrophobic residues (e.g., Leu/Ile) critical for the ligand-receptor interface [3].

CNS Drug Delivery (LAT1 Targeting)

The Large Neutral Amino Acid Transporter 1 (LAT1) transports phenylalanine across the Blood-Brain Barrier (BBB).

-

Prodrug Strategy: Conjugating drugs to the phenylalanine amide scaffold allows them to hijack this transport mechanism. Structure-Activity Relationship (SAR) studies indicate that meta-substituted phenylalanine amides often display higher uptake rates than para-substituted analogs [4].

Comparative Data: Therapeutic Classes

| Therapeutic Class | Target | Role of Phe-Amide Scaffold | Key Drug/Lead |

| Antiviral | HIV-1 Capsid | Capsid destabilization; Inter-domain binding | PF-74 |

| Oncology | 20S Proteasome | P1 residue targeting Chymotrypsin-like site | Carfilzomib (Analogue) |

| Inflammation | Mimics VCAM-1 hydrophobic motif | Bioorg. Med. Chem. Leads [3] | |

| CNS Delivery | LAT1 Transporter | Transporter substrate for BBB crossing | L-Dopa amide prodrugs |

Part 3: Synthetic Methodologies & Protocols[12]

Synthesizing phenylalanine amides requires careful attention to stereochemistry, as the

Protocol: Low-Racemization Amide Coupling

Objective: Synthesize a Phe-amide derivative with >99% enantiomeric excess (ee).

Reagents:

-

Carboxylic Acid (R-COOH)

-

Phenylalanine Amide / Ester (H-Phe-NH-R')

-

T3P (Propylphosphonic anhydride): The coupling reagent of choice for minimizing epimerization.[1]

-

Base: Pyridine or Diisopropylethylamine (DIPEA).

-

Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and Phenylalanine component (1.1 equiv) in dry EtOAc.

-

Activation: Cool the solution to 0°C . This is critical to suppress racemization.

-

Coupling: Add Pyridine (3.0 equiv) followed by T3P (50% wt in EtOAc, 1.5 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.

-

Workup: Wash with water, 1N HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over MgSO4.

-

Validation: Assess enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column).

Why T3P? Unlike HATU or EDC/HOBt, T3P acts as an acidic coupling reagent and does not generate a highly reactive O-acylisourea intermediate prone to oxazolone formation (the primary mechanism of racemization) [5].

Visualization: Synthetic Workflow

Figure 2: Optimized synthetic workflow utilizing T3P to maintain stereochemical integrity during phenylalanine amide formation.

Part 4: Structure-Activity Relationships (SAR)

Optimizing the Phe-amide scaffold involves systematic modification of three zones:

The Phenyl Ring (Side Chain)[14][15]

-

Electronic Effects: Electron-withdrawing groups (F, Cl, NO2) at the para-position often improve metabolic stability against CYP450 oxidation.

-

Steric Constraints: Ortho-substitution can restrict the conformation of the side chain, locking it into a specific rotamer preferred by the target receptor.

-

Bioisosteres: Replacing the phenyl ring with Thiophene or Pyridazinone can improve solubility and reduce lipophilicity (LogD), often enhancing oral bioavailability [3].

The Amide Linker

-

N-Methylation: Introducing an N-methyl group (N-Me-Phe) eliminates a hydrogen bond donor but can improve membrane permeability and proteolytic stability (e.g., in cyclosporine-like macrocycles).

-

Retro-Inverso: Reversing the amide bond direction (-NH-CO- instead of -CO-NH-) combined with D-amino acids can maintain topology while rendering the bond uncleavable by proteases.

C-Terminal Modifications

-

Warheads: For covalent inhibitors, the C-terminus is often modified with electrophiles (aldehydes, boronates, vinyl sulfones) to trap the catalytic nucleophile of the target protease [2].

References

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Source: Bioorganic & Medicinal Chemistry (2021). URL:[Link]

-

Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Source: Molecules (2011).[2] URL:[Link]

-

Synthesis and biological evaluation of novel pyridazinone-based alpha4 integrin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2006).[3] URL:[Link]

-

Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: Molecular Pharmaceutics (2022). URL:[Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus. Source: Journal of Medicinal Chemistry (2023).[4] URL:[Link][4]

Sources

- 1. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel pyridazinone-based alpha4 integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to H-Phe-NHcHex: Chemical Identity, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Phenylalanine Cyclohexylamide (H-Phe-NHcHex), a versatile amino acid derivative with significant potential in pharmaceutical and nutraceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this compound.

Core Chemical Identity of H-Phe-NHcHex

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. H-Phe-NHcHex, a derivative of the essential amino acid L-phenylalanine, is characterized by the covalent linkage of a cyclohexyl group to the C-terminus via an amide bond. This modification significantly enhances its lipophilicity compared to the parent amino acid, a key feature influencing its biological activity and potential for central nervous system applications.[1]

| Chemical Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | [2] |

| CAS Number | 17186-53-7 | [2] |

| Molecular Formula | C₁₅H₂₂N₂O | [2] |

| Molecular Weight | 246.35 g/mol | [2] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | [2] |

| InChI Key | ZMBVNXGMRQPTHV-AWEZNQCLSA-N | [2] |

Synonyms:

-

L-Phe-Cyclohexylamide[1]

-

N-Cyclohexyl-L-phenylalaninamide

-

(S)-2-amino-N-cyclohexyl-3-phenylpropanamide

Synthesis and Purification: A Self-Validating Protocol

The synthesis of H-Phe-NHcHex is a classic example of peptide bond formation. The following protocol, based on carbodiimide-mediated coupling, is designed to be a self-validating system, with in-process checks to ensure reaction completion and purity.

Synthesis of N-Boc-L-Phenylalanine Cyclohexylamide

The initial step involves the coupling of N-terminally protected L-phenylalanine (Boc-L-Phe-OH) with cyclohexylamine. The Boc (tert-Butoxycarbonyl) protecting group is crucial to prevent self-coupling of the amino acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Amine Addition: Add cyclohexylamine (1.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) to the reaction mixture.[3][4] The use of HOBt is critical to suppress racemization and improve coupling efficiency.[5][6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Phenylalanine cyclohexylamide.

Deprotection to Yield H-Phe-NHcHex

The final step is the removal of the Boc protecting group to yield the free amine, H-Phe-NHcHex.

Experimental Protocol:

-

Deprotection: Dissolve the crude N-Boc-L-Phenylalanine cyclohexylamide in a solution of 4N HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of H-Phe-NHcHex. For the free base, the salt can be neutralized with a suitable base and extracted into an organic solvent.

Sources

Beyond Aromaticity: The Role of Cyclohexylalanine in Optimizing Phenylalanine Amide Bioavailability

Executive Summary

In the optimization of peptide-based therapeutics and peptidomimetics, the Phenylalanine (Phe) to Cyclohexylalanine (Cha) substitution represents a high-impact bioisosteric switch. While Phenylalanine is ubiquitous in bioactive ligands due to its ability to engage in

This guide details the physicochemical and pharmacokinetic rationale for replacing the planar aromatic phenyl ring with the aliphatic, lipophilic cyclohexyl ring. We analyze how this modification enhances oral bioavailability through two synergistic mechanisms: suppression of first-pass metabolism and augmentation of passive membrane permeability , while often maintaining or enhancing binding affinity through hydrophobic collapse and induced-fit mechanisms.

Physicochemical Basis of the "Cha Switch"

The transition from a phenyl ring to a cyclohexyl ring introduces fundamental changes in molecular geometry and lipophilicity that directly influence bioavailability.

Lipophilicity and Solubility Trade-offs

The hydrogenation of the aromatic ring significantly increases lipophilicity.

- LogP: The substitution of Phe with Cha typically increases the calculated LogP (cLogP) by approximately +0.6 to +1.2 units . This shift is critical for pushing hydrophilic peptides into the "permeability sweet spot" (LogP 1–3).

-

Solubility: The increased hydrophobicity often reduces aqueous solubility. This necessitates a careful balance; the Cha switch is most effective when the parent scaffold has excess polarity but poor permeability.

Conformational Dynamics: Planar vs. Chair

-

Phenylalanine: The phenyl ring is planar and rigid. It engages in directional

- -

Cyclohexylalanine: The cyclohexyl ring adopts a chair conformation , which is non-planar and occupies a larger volume.

-

Volume Expansion: The cyclohexyl group is "thicker" (approx. 2.5 Å vs 1.7 Å for phenyl).

-

Induced Fit: The flexibility of the aliphatic ring allows it to maximize van der Waals contacts within hydrophobic pockets (e.g., S1 pockets of proteases), often resulting in tighter binding despite the loss of

-electron interactions.

-

| Property | Phenylalanine (Phe) | Cyclohexylalanine (Cha) | Impact on Bioavailability |

| Electronic Nature | Aromatic ( | Aliphatic (saturated) | Eliminates |

| Geometry | Planar (2D) | Chair (3D) | Increases hydrophobic surface area; improves passive diffusion. |

| Proteolytic Liability | High (Chymotrypsin target) | Low (Steric/Electronic mismatch) | Extends plasma half-life ( |

| LogP Contribution | Moderate | High | Enhances membrane partitioning. |

Mechanisms of Bioavailability Enhancement

Metabolic Stability: The Primary Driver

The most significant contribution of the cyclohexyl group is the evasion of metabolic clearance.

-

Resistance to CYP450 Oxidation:

-

Phe Pathway: The phenyl ring is a prime target for Cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4), which catalyze aromatic hydroxylation (typically at the para-position) to form Tyrosine derivatives, followed by conjugation and excretion.

-

Cha Pathway: The saturated cyclohexyl ring resists aromatic hydroxylation. While aliphatic hydroxylation can occur, it is kinetically slower and less favorable than the oxidation of the electron-rich aromatic system.

-

-

Proteolytic Resistance:

-

Chymotrypsin-like Proteases: These enzymes specifically recognize aromatic side chains (Phe, Trp, Tyr) in the P1 position to cleave the peptide bond.

-

Steric Mismatch: The Cha side chain, being aliphatic and bulkier, is often poorly recognized by these proteases, significantly slowing down hydrolysis rates in the GI tract and plasma.

-

Membrane Permeability

For phenylalanine amides (often peptidomimetics), passive diffusion is the dominant transport mechanism.

-

Desolvation Penalty: The cyclohexyl group sheds water more easily than the phenyl ring (which can engage in cation-

interactions with solvent). Lower desolvation energy facilitates entry into the lipid bilayer. -

Transporter Evasion: While Phe is a substrate for LAT1 (Large Neutral Amino Acid Transporter), many Phe-amide drugs are not. However, if the parent Phe-amide is efficiently effluxed (e.g., by P-gp), increasing lipophilicity via Cha can sometimes overwhelm the efflux pump capacity through mass action (passive influx > active efflux).

Case Studies in Drug Design

Thrombin Inhibitors (The S1 Pocket)

In the development of direct thrombin inhibitors (e.g., Melagatran analogs), the S1 specificity pocket is deep and hydrophobic.

-

Observation: Replacing the P1 aromatic residue with Cha often improves binding affinity.

-

Mechanism: The cyclohexyl ring fills the hydrophobic S1 pocket more completely than a flat phenyl ring, displacing high-energy water molecules (Hydrophobic Effect).

-

Bioavailability: The Cha analogs showed improved oral absorption in rodent models due to increased lipophilicity and resistance to intestinal proteolysis.

DPP-IV Inhibitors (Merck)

In the optimization of 4-aminophenylalanine-based DPP-IV inhibitors:

-

Challenge: The phenylalanine series (

nM) exhibited poor oral bioavailability. -

Solution: Substitution with 4-aminocyclohexylalanine .

-

Result: The Cha derivative maintained potency but significantly improved pharmacokinetic exposure (AUC) and efficacy in murine models. The crystal structure revealed the cyclohexyl group occupying the S2 subsite, making extensive hydrophobic contacts without the metabolic liability of the phenyl ring.

Experimental Protocols

Protocol: Synthesis of Cyclohexylalanine Peptides via Catalytic Hydrogenation

Context: Converting a Phe-containing peptide to a Cha-containing peptide post-synthesis.

Reagents:

-

Catalyst: Rhodium on Alumina (Rh/Al

O -

Solvent: Acetic Acid (AcOH) / Water (9:1 v/v) or Methanol

-

Hydrogen Gas (

)

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude Phe-peptide (0.1 mmol) in 10 mL of AcOH/H

O. -

Catalyst Addition: Add 5% w/w equivalent of Rh/Al

O -

Hydrogenation: Purge the vessel with

gas. Maintain a pressure of 40–60 psi (Parr shaker) at room temperature for 12–24 hours.-

Note: Monitor reaction by LC-MS. The mass shift will be +6 Da per Phenylalanine residue.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

-

Lyophilization: Concentrate the filtrate and lyophilize to obtain the Cha-peptide as a white powder.

-

Validation: Verify by

H-NMR (disappearance of aromatic protons at 7.1–7.4 ppm; appearance of multiplet cyclohexyl protons at 1.1–1.8 ppm).

Protocol: Comparative Metabolic Stability Assay (Microsomal)

Context: Quantifying the stability gain of Phe vs. Cha.

-

Preparation: Prepare 10 mM DMSO stocks of the Phe-analog and Cha-analog.

-

Incubation:

-

Mix test compound (1

M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation: Add NADPH-regenerating system (Mg

, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction. -

Sampling: Aliquot 50

L samples at -

Quenching: Immediately add to 150

L ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 10 min. -

Analysis: Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (

) and-

Expectation: Cha-analogs typically show a 2-5x reduction in

compared to Phe-analogs.

-

Visualizations

Metabolic Fate & Bioavailability Pathway

This diagram illustrates the divergent metabolic fates of Phenylalanine vs. Cyclohexylalanine amides.

Caption: Divergent pharmacokinetic pathways. The Cha switch (Green) minimizes proteolytic loss and hepatic extraction compared to the Phe baseline (Red).

Decision Tree for Phe-to-Cha Substitution

A logical framework for deciding when to apply this modification.

Caption: Strategic decision matrix for implementing the Cyclohexylalanine bioisostere during lead optimization.

References

-

Duffy, J. L., et al. (2007). 4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Link

-

Wang, X., et al. (2014). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine. Journal of Medicinal Chemistry. Link

-

Kagoshima, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Link

-

Schiller, P. W., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry. Link

Sources

- 1. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide from Boc-Phe-OH

An Application Note and Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust and efficient two-step solution-phase synthesis commencing from commercially available N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH). The methodology involves an initial amide bond formation with cyclohexylamine, mediated by the widely-used carbodiimide coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). This is followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and data presentation to ensure reproducibility and success.

Introduction and Synthetic Strategy

The synthesis of custom amino acid amides is a fundamental operation in the construction of peptidomimetics, protease inhibitors, and other complex molecular architectures. The target molecule, 2-amino-N-cyclohexyl-3-phenylpropanamide, incorporates a chiral phenylalanine core coupled to a lipophilic cyclohexyl moiety, making it a desirable scaffold for exploring structure-activity relationships (SAR).

Our synthetic approach is a classic yet effective two-step sequence:

-

Amide Coupling: Activation of the carboxylic acid of Boc-Phe-OH and subsequent coupling with cyclohexylamine to form the protected intermediate, N-cyclohexyl-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamide.

-

Deprotection: Removal of the acid-labile Boc group to yield the final product as its trifluoroacetate salt, which can be used directly or neutralized for subsequent applications.

This strategy leverages the stability and reliable removal of the Boc protecting group, a cornerstone of modern peptide and organic synthesis.[1][2] The choice of EDC and HOBt as coupling agents is predicated on their high efficiency, suppression of racemization, and the convenient removal of the urea byproduct during aqueous workup.[3][4]

Overall Reaction Scheme

Part I: Amide Coupling of Boc-Phe-OH with Cyclohexylamine

Mechanism and Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires harsh conditions. Therefore, the carboxylic acid must first be activated. The EDC/HOBt system is a highly effective method for this transformation.[5][6]

The mechanism proceeds as follows:

-

Activation: The carboxylic acid of Boc-Phe-OH attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3][4]

-

Suppression of Side Reactions: This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To prevent this, a nucleophilic additive, HOBt, is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[3][7] This ester is more stable than the O-acylisourea but highly reactive towards amines, and its formation is crucial for minimizing the loss of stereochemical integrity.[7]

-

Aminolysis: The primary amine (cyclohexylamine) then attacks the carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can participate in the catalytic cycle.[7] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to scavenge the HCl from EDC·HCl and to deprotonate the amine hydrochloride if it were used as the salt form, facilitating the reaction.[3]

Caption: EDC/HOBt mediated amide coupling workflow.

Experimental Protocol: Coupling Reaction

This protocol is based on a 5 mmol scale. Adjust quantities accordingly for different scales.

Table 1: Reagents for Amide Coupling

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| Boc-Phe-OH | 265.30 | 1.0 | 5.0 | 1.33 g |

| Cyclohexylamine | 99.17 | 1.1 | 5.5 | 0.55 g (0.63 mL) |

| EDC·HCl | 191.70 | 1.2 | 6.0 | 1.15 g |

| HOBt (anhydrous) | 135.13 | 1.2 | 6.0 | 0.81 g |

| DIPEA | 129.24 | 2.5 | 12.5 | 1.62 g (2.18 mL) |

| Dichloromethane (DCM) | - | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Phe-OH (1.33 g, 5.0 mmol), HOBt (0.81 g, 6.0 mmol), and cyclohexylamine (0.63 mL, 5.5 mmol).

-

Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the solids.

-

Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

-

Once cooled, add EDC·HCl (1.15 g, 6.0 mmol) to the mixture portion-wise over 5 minutes.

-

Add DIPEA (2.18 mL, 12.5 mmol) dropwise to the reaction mixture using a syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of completion.

-

Work-up: a. Dilute the reaction mixture with an additional 50 mL of DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-cyclohexyl-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamide as a white solid.[3]

Part II: N-Terminal Boc Deprotection

Mechanism and Rationale

The Boc group is a quintessential acid-labile protecting group.[8] Its removal is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like DCM.[1][9]

The deprotection mechanism is an E1 elimination:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][10]

-

Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][10]

-

Decarboxylation & Amine Liberation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[2][10]

-

Salt Formation: Under the acidic conditions, the newly liberated amine is immediately protonated, yielding the final product as a trifluoroacetate salt.[10] The tert-butyl cation is typically quenched by deprotonation to form isobutylene gas or by reaction with scavengers if present.[10][11]

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocol: Deprotection Reaction

CAUTION: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction evolves CO₂ gas and should not be performed in a sealed vessel.[10]

Table 2: Reagents for Boc Deprotection

| Reagent | M.W. ( g/mol ) | Role | Volume |

| Boc-Protected Amide | 346.48 | Substrate | (From Step 1) |

| Dichloromethane (DCM) | - | Solvent | 10 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | Reagent | 10 mL |

Procedure:

-

Dissolve the purified Boc-protected amide from Part I in dichloromethane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10 mL) to the stirred solution. A 1:1 ratio of TFA to DCM is a common condition.[9][12]

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Vigorous bubbling (CO₂ evolution) should be observed.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM. b. To remove residual TFA, add toluene (2 x 20 mL) to the oily residue and evaporate to dryness each time. This process is known as azeotroping.[8] c. The resulting residue is the trifluoroacetate salt of the desired product. It can often be solidified by trituration with cold diethyl ether.

-

Purification/Isolation: a. Add cold diethyl ether to the residue and stir or sonicate to induce precipitation. b. Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum to yield 2-amino-N-cyclohexyl-3-phenylpropanamide trifluoroacetate salt as a white or off-white solid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To observe characteristic functional group stretches (e.g., amide C=O, N-H).

Summary and Expert Insights

This guide details a reliable two-step synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide. The key to success lies in the careful execution of both the coupling and deprotection steps.

-

Coupling Reaction Insights: The use of HOBt is critical for preventing racemization, a significant concern when activating chiral carboxylic acids.[3][6] Ensuring anhydrous conditions during the coupling step is paramount to prevent hydrolysis of the reactive intermediates. The water-solubility of the EDC-derived urea byproduct greatly simplifies purification compared to other carbodiimides like DCC.[4]

-

Deprotection Insights: The deprotection step is generally high-yielding and clean. The most common challenge is the removal of residual TFA, which can be stubborn. Azeotropic distillation with toluene is a highly effective technique for this purpose.[8] The final product is typically isolated and stored as the TFA salt, which is often more stable and crystalline than the free amine.

By following the protocols and understanding the underlying chemical principles outlined in this document, researchers can confidently synthesize this and related amino acid amides for their discovery programs.

References

- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.

- Bachem. (2023, April 18). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.

- ResearchGate. (n.d.). What is the best technique for amide purification?.

- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....

- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.

- ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chempep.com [chempep.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. peptide.com [peptide.com]

High-Efficiency Amide Bond Formation: Coupling L-Phenylalanine Derivatives with Cyclohexylamine

Abstract & Scope

This Application Note details the optimized protocol for synthesizing

While amide bond formation is a staple of organic synthesis, this specific pairing presents unique challenges regarding solubility mismatches (zwitterionic amino acid vs. organic amine) and stereochemical preservation (preventing racemization of the L-Phe alpha-carbon). This guide utilizes the EDC/HOBt system as the primary method due to its robust workup profile and cost-efficiency, while providing a HATU alternative for high-throughput screening.

Chemical Strategy & Mechanistic Insight

The Challenge of Direct Coupling

Directly reacting L-phenylalanine with cyclohexylamine is not feasible due to the zwitterionic nature of the free amino acid and the lack of a leaving group on the carboxylic acid. Two critical prerequisites must be met:

-

N-Terminal Protection: The

-amine of phenylalanine must be protected (e.g., Boc, Fmoc) to prevent self-coupling (polymerization). We utilize Boc-L-Phe-OH for its stability and solubility in organic solvents (DCM/DMF). -

Carboxyl Activation: The hydroxyl group of the carboxylic acid must be converted into a better leaving group.

The EDC/HOBt System (The "Gold Standard")

We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) co-coupled with 1-Hydroxybenzotriazole (HOBt) .

-

Activation: EDC reacts with the carboxylic acid to form an unstable O-acylisourea.

-

Racemization Suppression (The Role of HOBt): The O-acylisourea is prone to oxazolone formation, which leads to racemization (loss of chirality). HOBt rapidly attacks the O-acylisourea to form an OBt-active ester . This ester is less reactive than the urea but more stable toward racemization, ensuring the final product retains the L-configuration.

-

Amine Attack: Cyclohexylamine, a primary aliphatic amine, attacks the OBt-ester to form the stable amide bond.

Reaction Scheme

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Storage |

| Boc-L-Phenylalanine | 265.31 | 1.0 | Starting Material | 2-8°C, Desiccate |

| Cyclohexylamine | 99.18 | 1.1 | Nucleophile | RT, Flammable |

| EDC | 191.70 | 1.2 | Coupling Agent | -20°C, Hygroscopic |

| HOBt (anhydrous) | 135.12 | 1.2 | Additive | RT, Explosive (dry) |

| DIPEA (Hünig's Base) | 129.24 | 2.0 | Base | RT |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | RT |

Safety Note: Cyclohexylamine is toxic and corrosive.[2][3] It has a flash point of 28°C. Handle only in a fume hood. EDC is a potent sensitizer; avoid skin contact.

Experimental Protocol (Standard EDC/HOBt Method)

This protocol is scaled for 1.0 gram of Boc-L-Phe-OH. Scaling up requires checking cooling capacity (exotherm control).

Phase 1: Activation (Critical for Stereochemistry)

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

-

Dissolution: Add 1.0 g (3.77 mmol) of Boc-L-Phe-OH to the flask.

-

Solvent: Add 15 mL of anhydrous DCM . (Note: If solubility is poor, add 1-2 mL of DMF).

-

Cooling: Submerge the flask in an ice-water bath (

C). Stir for 10 minutes. -

Reagent Addition:

-

Add 0.61 g (4.52 mmol, 1.2 eq) of HOBt.

-

Add 0.87 g (4.52 mmol, 1.2 eq) of EDC

HCl. -

Add 1.3 mL (7.54 mmol, 2.0 eq) of DIPEA dropwise.

-

-

Activation Time: Stir at

C for 15-20 minutes . This allows the formation of the active ester before the amine is introduced.

Phase 2: Coupling

-

Amine Addition: Add 0.48 mL (4.15 mmol, 1.1 eq) of Cyclohexylamine dropwise via syringe.

-

Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT).

-

Monitoring: Stir at RT for 4 to 12 hours . Monitor by TLC (System: 50% Ethyl Acetate/Hexanes; Stain: Ninhydrin or UV). The starting material (Boc-Phe-OH) should disappear.

Phase 3: Workup (The "Wash" Cycle)

The beauty of EDC is that its byproducts (urea) are water-soluble.

-

Dilution: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc).

-

Acid Wash (Removes Amine/EDC): Wash the organic layer with 2 x 20 mL of 1M HCl (or 5% KHSO

).-

Why? Protonates unreacted cyclohexylamine and DIPEA, forcing them into the aqueous layer.

-

-

Base Wash (Removes Acid/HOBt): Wash with 2 x 20 mL of Saturated NaHCO

.-

Why? Deprotonates unreacted Boc-Phe-OH and HOBt, removing them.

-

-

Brine Wash: Wash with 1 x 20 mL Brine (Sat. NaCl).

-

Drying: Dry the organic layer over anhydrous MgSO

or Na -

Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Visualization of Workflow

Figure 1: Step-by-step workflow for the EDC/HOBt mediated coupling of Boc-L-Phe-OH and Cyclohexylamine.

Analytical Validation

Successful coupling must be validated using the following criteria:

| Method | Expected Result |

| 1H NMR (CDCl | Amide NH: Doublet/Broad singlet ~6.0-7.5 ppm.Boc Group: Strong singlet (9H) at 1.4 ppm.Cyclohexyl: Multiplets 1.0-1.9 ppm.Phe Benzyl: Multiplets 7.1-7.3 ppm. |

| HPLC | Single peak with retention time shift (Product is more hydrophobic than Start Material). |

| Mass Spec (ESI) | Expected [M+H] |

Troubleshooting & Optimization

Issue: Low Yield

-

Cause: EDC hydrolysis.

-

Solution: Ensure solvents are anhydrous. EDC is sensitive to moisture. Use fresh EDC

HCl. -

Alternative: Switch to HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. HATU is more reactive but harder to remove during workup.

Issue: Racemization (D-Phe formation)

-

Cause: High temperature or excess base.

-

Solution: Keep the activation step strictly at

C. Ensure HOBt is of good quality. Do not exceed 2.0 eq of DIPEA.

Issue: Gelatinous Precipitate

-

Cause: Urea byproduct (DCU) if using DCC instead of EDC.

-

Solution: This protocol uses EDC to avoid this. If using DCC, filter the precipitate before workup.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Sigma-Aldrich. Cyclohexylamine Safety Data Sheet (SDS). Link

-

Thermo Fisher Scientific. Boc-L-Phenylalanine Product Specifications. Link

-

Bachem. Peptide Synthesis Guide: Coupling Methods. Link

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

Application Notes and Protocols for the Preparation and Anticonvulsant Screening of N-cyclohexyl-3-phenylpropanamide Derivatives

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects.[2] This necessitates the continued search for novel anticonvulsant agents with improved efficacy and safety profiles. N-cyclohexyl-3-phenylpropanamide derivatives have emerged as a promising class of compounds, with preliminary studies indicating their potential to modulate neuronal excitability. This document provides a comprehensive guide for the synthesis, purification, characterization, and in-vivo anticonvulsant screening of these derivatives, intended for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Characterization of N-cyclohexyl-3-phenylpropanamide Derivatives

The core structure of N-cyclohexyl-3-phenylpropanamide can be readily synthesized through the formation of an amide bond between 3-phenylpropanoic acid and cyclohexylamine. This foundational reaction can be adapted to create a library of derivatives by utilizing substituted variants of both the carboxylic acid and the amine.

General Reaction Scheme

The synthesis of N-cyclohexyl-3-phenylpropanamide derivatives is typically achieved via the coupling of a corresponding 3-phenylpropanoic acid derivative with a cyclohexylamine derivative. A common and effective method involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with the amine.[3][4]

Diagram of the general synthesis route for N-cyclohexyl-3-phenylpropanamide derivatives.```dot graph Synthesis_Scheme { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"3-phenylpropanoic_acid" [label="3-Phenylpropanoic Acid Derivative"]; "Activating_Reagent" [label="Activating Reagent\n(e.g., SOCl₂, DCC)", shape=ellipse, fillcolor="#FFFFFF"]; "Acyl_Chloride" [label="Activated Intermediate\n(e.g., Acyl Chloride)"]; "Cyclohexylamine" [label="Cyclohexylamine Derivative"]; "Product" [label="N-cyclohexyl-3-phenylpropanamide Derivative"]; "Base" [label="Base\n(e.g., Pyridine, Et₃N)", shape=ellipse, fillcolor="#FFFFFF"];

"3-phenylpropanoic_acid" -> "Acyl_Chloride" [label="+ Activating Reagent"]; "Acyl_Chloride" -> "Product" [label="+ Cyclohexylamine Derivative, Base"]; }

Caption: Workflow for anticonvulsant drug discovery.

Part 3: Data Analysis and Interpretation

The data obtained from the screening assays should be analyzed to determine the efficacy and safety profile of the synthesized compounds.

Quantitative Data Summary

The results from the anticonvulsant and neurotoxicity tests are typically summarized in a table to facilitate comparison between different derivatives. The median effective dose (ED₅₀) for the MES and scPTZ tests, and the median toxic dose (TD₅₀) from the rotarod test are calculated.

| Compound ID | R¹ Substituent | R² Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/MES ED₅₀) |

| Cpd-1 | H | H | 35.2 | >100 | 250.5 | 7.1 |

| Cpd-2 | 4-Cl | H | 28.9 | 85.6 | 210.0 | 7.3 |

| Cpd-3 | H | 4-F | 42.1 | >100 | 300.1 | 7.1 |

| Cpd-4 | 4-Cl | 4-F | 25.5 | 75.3 | 225.8 | 8.8 |

| Phenytoin | - | - | 9.5 | Inactive | 68.5 | 7.2 |

| Valproate | - | - | 250.0 | 150.0 | 400.0 | 1.6 |

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) Discussion

The analysis of how structural modifications affect biological activity is a cornerstone of drug discovery. For N-cyclohexyl-3-phenylpropanamide derivatives, several key structural features can be systematically varied to explore the SAR:

-

Substituents on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring of the 3-phenylpropanoyl moiety can significantly influence lipophilicity, electronic properties, and steric interactions with the target receptor. For instance, electron-withdrawing groups like halogens may enhance activity. [5]* Modifications of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can alter the compound's conformational preferences and lipophilicity, which may impact its binding affinity and pharmacokinetic properties.

-

Linker Modification: The length and rigidity of the propanamide linker can be modified to optimize the spatial orientation of the phenyl and cyclohexyl groups.

A thorough SAR study will guide the design of more potent and selective anticonvulsant agents. [6][7]

References

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

-

Rotarod - Maze Engineers. (n.d.). ConductScience. Retrieved February 20, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

Preparation of Amides. (2023, April 30). JoVE. Retrieved February 20, 2026, from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved February 20, 2026, from [Link]

-

Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020, April 24). ACS Earth and Space Chemistry. Retrieved February 20, 2026, from [Link]

-

Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. (2021, October 1). Bentham Science Publishers. Retrieved February 20, 2026, from [Link]

-

Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved February 20, 2026, from [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved February 20, 2026, from [Link]

-

Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved February 20, 2026, from [Link]

-

Rotarod Test for Motor Coordination Assessment. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

-

Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved February 20, 2026, from [Link]

-

The 1st, original Rat RotaRod for motory coordination studies. (n.d.). Animalab. Retrieved February 20, 2026, from [Link]

-

screening methods for Antiepileptic activity. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

-

Rotarod - Rodent Behavioral Testing. (2026, January 21). InnoSer. Retrieved February 20, 2026, from [Link]

-

RotaRod Test. (n.d.). Scantox | Contract Research Organization. Retrieved February 20, 2026, from [Link]

-

Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025, October 28). MDPI. Retrieved February 20, 2026, from [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). Journal of Epilepsy Research. Retrieved February 20, 2026, from [Link]

-

The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy. (2019, November 30). PMC. Retrieved February 20, 2026, from [Link]

-

Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved February 20, 2026, from [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004, March 11). PubMed. Retrieved February 20, 2026, from [Link]

-

Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. (2010, December 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021, December 3). MDPI. Retrieved February 20, 2026, from [Link]

-

Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. (n.d.). Bentham Science Publisher. Retrieved February 20, 2026, from [Link]

-

Chemical structures of new anticonvulsant drugs. Fig. (2). The... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. (2023, May 25). SEDICI. Retrieved February 20, 2026, from [Link]

-

Synthesis, physicochemical and anticonvulsant properties of some n-substituted amides of 3-spirocycloalkylpyrrolidine-2,5-dione. (2003, September 15). PubMed. Retrieved February 20, 2026, from [Link]

-

Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. (2009, January 15). PubMed. Retrieved February 20, 2026, from [Link]

Sources

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Lab Reporter [fishersci.co.uk]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Advanced Peptide Coupling Reagents for the Synthesis of Sterically Hindered Amides

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation